Product packaging for 3-Fluoro-1-methylnaphthalene(Cat. No.:CAS No. 59079-88-8)

3-Fluoro-1-methylnaphthalene

Cat. No.: B13753094
CAS No.: 59079-88-8
M. Wt: 160.19 g/mol
InChI Key: WBVDIRXCDZENEJ-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylnaphthalene is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and materials science research. Its structure, incorporating both an electron-donating methyl group and an electron-withdrawing fluorine atom on the naphthalene ring system, makes it a valuable scaffold for studying regioselective reactions and electronic effects in polycyclic aromatic hydrocarbons (PAHs). Researchers utilize this compound primarily as a key intermediate in the development of more complex molecular architectures, including ligands for catalysts, organic semiconductors, and fluorescent dyes. The presence of the fluorine atom can significantly alter the compound's metabolic stability and binding affinity, making derivatives of this compound of interest in pharmaceutical research for drug discovery and development. In material science, it is investigated as a precursor for the synthesis of advanced polymers and liquid crystals, where the fluorine atom can influence material properties such as solubility, thermal stability, and electronic characteristics. As a derivative of 1-methylnaphthalene, a compound historically used to define the zero point of the cetane number scale in diesel fuels , its fluorinated analog may also be relevant in combustion and fuel additive studies. This product is intended for research and laboratory use only. It is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F B13753094 3-Fluoro-1-methylnaphthalene CAS No. 59079-88-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59079-88-8

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

3-fluoro-1-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3

InChI Key

WBVDIRXCDZENEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 1 Methylnaphthalene

Classical and Established Synthetic Routes to 3-Fluoro-1-methylnaphthalene

Traditional syntheses for fluorinated aromatics often rely on well-established but lengthy pathways that involve the transformation of functional groups. These routes, while reliable, typically require multiple steps and the isolation of several intermediates.

The classical approach to this compound invariably begins with a pre-functionalized naphthalene (B1677914) core, proceeding through a sequence of reactions to install the required substituents at the desired positions. A common strategy involves the preparation of a key intermediate, 1-methylnaphthalen-3-amine.

The synthesis of this amine precursor is a critical challenge. Direct nitration of 1-methylnaphthalene (B46632) predominantly yields the 4-nitro isomer, with smaller amounts of other isomers. umanitoba.ca Therefore, obtaining the 1-methyl-3-nitronaphthalene (B13748487) intermediate often requires a more indirect route. One such pathway can start from 3-bromo-1-naphthoic acid, which serves as a versatile starting point for introducing the desired functionalities. cdnsciencepub.com

A representative classical pathway can be summarized as follows:

Nitration: A suitable naphthalene derivative is nitrated to introduce a nitro group. For instance, starting with 1-methylnaphthalene, a nitration step would produce a mixture of isomers, from which 1-methyl-3-nitronaphthalene must be separated. synchem.de

Reduction: The nitro group of 1-methyl-3-nitronaphthalene is then reduced to an amino group to form 1-methylnaphthalen-3-amine. This transformation is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

This multi-step process highlights the classical reliance on functional group interconversion to achieve the target substitution pattern, which then sets the stage for the introduction of the fluorine atom.

The Balz-Schiemann reaction is the cornerstone of classical aromatic fluorination and the most common method for converting an aromatic amine into a fluoroaromatic compound. organic-chemistry.orgresearchgate.net This approach is directly applicable to the synthesis of this compound from the 1-methylnaphthalen-3-amine intermediate prepared in the previous stage.

The process involves two main steps:

Diazotization: The primary aromatic amine, 1-methylnaphthalen-3-amine, is treated with nitrous acid at low temperatures (0–5 °C). imamu.edu.sa The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong, non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄). This reaction converts the amino group into a diazonium tetrafluoroborate (B81430) salt. organic-chemistry.org

Fluorination via Thermal Decomposition: The resulting diazonium salt is often stable enough to be isolated as a solid. Gentle heating of this salt causes it to decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), and leaving behind the desired this compound. nuph.edu.ua

The Balz-Schiemann reaction has been a reliable method for decades, though it requires stoichiometric reagents and can sometimes suffer from moderate yields and the need to handle potentially unstable diazonium intermediates.

Table 1: Key Reactions in the Classical Synthesis of this compound

Step Reaction Type Starting Material Key Reagents Product
1 Nitration 1-Methylnaphthalene HNO₃, H₂SO₄ 1-Methyl-3-nitronaphthalene
2 Reduction 1-Methyl-3-nitronaphthalene SnCl₂, HCl or H₂, Pd/C 1-Methylnaphthalen-3-amine

Modern and Sustainable Synthesis of this compound

Contemporary synthetic chemistry seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign reactions. These modern approaches focus on catalytic processes, high regioselectivity, and the reduction of waste.

Direct catalytic C-H fluorination represents a paradigm shift in organofluorine chemistry, aiming to replace multi-step sequences with a single, atom-economical transformation. This approach involves the selective replacement of a hydrogen atom on the aromatic ring with a fluorine atom.

For a substrate like 1-methylnaphthalene, this would ideally involve a catalyst that directs the fluorination to the C-3 position. Electrophilic fluorinating reagents, such as N-Fluorobis(phenylsulfonyl)amine (NFSI), are capable of fluorinating electron-rich aromatic compounds like naphthalene and its derivatives. researchgate.net Research has shown that reactions of NFSI with 1-methylnaphthalene can proceed, though controlling the regioselectivity remains a significant challenge due to the multiple activated positions on the naphthalene ring system. researchgate.net Modern methods often employ transition-metal catalysts (e.g., palladium, copper) or photoredox catalysis to achieve C-H fluorination under milder conditions and with potentially greater control over selectivity.

Table 2: Modern Electrophilic Fluorinating Agents

Reagent Acronym Typical Use
N-Fluorobis(phenylsulfonyl)amine NFSI Electrophilic fluorination of arenes and enolates.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Versatile electrophilic fluorinating agent for a wide range of substrates.

Achieving high regioselectivity is crucial for the efficient synthesis of a specific isomer like this compound. Modern organic synthesis has developed powerful strategies to construct highly functionalized aromatic rings with precise control over the substituent placement.

One prominent strategy is the use of cycloaddition reactions with aryne intermediates. rsc.org An efficient method for synthesizing multi-substituted naphthalenes involves the [4+2] cycloaddition (Diels-Alder reaction) between a substituted 2-pyrone and an aryne. rsc.org The substituents on both the pyrone and the aryne precursor dictate the final substitution pattern on the naphthalene product. This methodology offers a modular and highly convergent route, allowing for the synthesis of diverse and complex naphthalenes by simply varying the reaction partners. rsc.org This approach provides a powerful tool for overcoming the regioselectivity issues often encountered in classical electrophilic aromatic substitution.

In line with the principles of green chemistry, there is a growing emphasis on minimizing or eliminating the use of volatile organic solvents. Solvent-free and mechanochemical methods are at the forefront of this sustainable movement.

Solvent-free fluorination of electron-rich aromatic compounds has been shown to be effective. researchgate.net For example, the reaction of naphthalene derivatives with electrophilic fluorinating agents like F-TEDA-BF₄ (Selectfluor®) can be performed in the solid state or without a solvent, with the reaction being driven by heat. researchgate.net In some cases, the fluorinated product can be isolated efficiently through vacuum sublimation, which avoids solvent-intensive workup and purification procedures. researchgate.net

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to initiate and sustain chemical reactions, is another emerging solvent-free technique. By grinding solids together, reactions can occur at the interface between particles, eliminating the need for a solvent to facilitate molecular interactions. While specific applications to the synthesis of this compound are still developing, mechanochemistry has proven effective for a variety of organic transformations, including halogenations, and represents a promising avenue for the future of sustainable fluoronaphthalene synthesis.

Optimization of Reaction Conditions and Yield for this compound Synthesis

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a highly plausible and established route is the Balz-Schiemann reaction. numberanalytics.comwikipedia.org This method involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. numberanalytics.comjk-sci.com The logical precursor for this synthesis is 3-amino-1-methylnaphthalene.

The general procedure for the Balz-Schiemann reaction involves three key steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, to form the corresponding diazonium salt. numberanalytics.com

Formation of the Tetrafluoroborate Salt: The diazonium salt solution is then reacted with tetrafluoroboric acid (HBF₄) to precipitate the more stable aryl diazonium tetrafluoroborate. numberanalytics.com

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, often without a solvent, to induce decomposition, yielding the desired aryl fluoride (B91410), nitrogen gas, and boron trifluoride. numberanalytics.comwikipedia.org

Optimization of this sequence for the synthesis of this compound would focus on several critical parameters to maximize the yield and purity of the final product. These parameters are primarily associated with the thermal decomposition step.

Key Optimization Parameters for the Balz-Schiemann Reaction:

Temperature: The decomposition temperature is a crucial factor. It needs to be high enough to initiate the reaction but controlled to prevent the formation of by-products. numberanalytics.com For many aryl diazonium tetrafluoroborates, temperatures in the range of 100-200 °C are typical. numberanalytics.com Recent studies have shown that for some substrates, effective fluorination can be achieved at lower temperatures (e.g., 60-80 °C) in certain solvents. nih.govacs.org

Solvent: While often performed neat, the choice of solvent for the decomposition can influence the reaction rate and selectivity. numberanalytics.com Low-polarity or non-polar solvents such as hexane (B92381) or chlorobenzene (B131634) have been found to improve the yield of fluorination for some aryldiazonium salts. nih.govacs.org The use of ionic liquids has also been explored as a greener alternative to traditional solvents, in some cases allowing for milder reaction conditions and improved yields. organic-chemistry.org

Counterion: While tetrafluoroborate is the classic counterion, others like hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) have been shown to improve yields for certain substrates. wikipedia.org

The following table provides representative data from studies on the Balz-Schiemann reaction of various aryldiazonium tetrafluoroborates, illustrating the influence of reaction conditions on the yield of the corresponding aryl fluoride. It is important to note that these are analogous examples, and the optimal conditions for the synthesis of this compound would need to be determined empirically.

Table 1: Illustrative Reaction Conditions and Yields for the Balz-Schiemann Reaction of Analogous Aryldiazonium Tetrafluoroborates

Aryldiazonium Tetrafluoroborate Precursor Solvent Temperature (°C) Yield of Aryl Fluoride (%) Reference
[1,1'-Biphenyl]-3-diazonium tetrafluoroborate PhCl 60 95 nih.gov
[1,1'-Biphenyl]-2-diazonium tetrafluoroborate Hexane 60 70 nih.gov
4-Bromobenzenediazonium tetrafluoroborate PhCl 90 78 acs.org
4-Acetamidobenzenediazonium tetrafluoroborate PhCl 90 67 acs.org
2-Cyano-5-aminopyridine (as diazonium salt) [C₄mim][BF₄] Not specified 84 researchgate.net

Stereochemical Considerations in the Synthesis of Chiral Fluorinated Naphthalene Derivatives

The target molecule, this compound, is achiral as it does not possess any stereogenic centers. However, the broader field of fluorinated naphthalene derivatives includes a vast number of chiral compounds where the control of stereochemistry during synthesis is of paramount importance, particularly in the development of pharmaceuticals and functional materials.

The introduction of a fluorine atom or a fluorine-containing group can be a key step in the synthesis of chiral molecules. Stereoselectivity can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.

For instance, the asymmetric synthesis of fluorinated compounds can be achieved through methods like the stereoselective cyclopropanation of fluorinated alkenes using engineered enzymes. nih.gov This biocatalytic approach can provide high diastereomeric and enantiomeric excess, offering a route to complex chiral fluorinated structures that are challenging to obtain through traditional chemocatalytic methods. nih.gov

In the context of naphthalenes, if a synthetic route to a fluorinated derivative proceeds through an intermediate that can be resolved or involves a step where a stereocenter is created, then stereochemical control becomes a critical consideration. For example, if a substituent on the naphthalene ring already imparts chirality, the subsequent introduction of a fluorine atom could potentially lead to diastereomers. The choice of fluorinating agent and reaction conditions could influence the diastereomeric ratio.

While not directly applicable to the synthesis of this compound itself, the principles of stereoselective synthesis are central to the development of advanced fluorinated naphthalene-based molecules with specific biological activities or material properties.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 1 Methylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-1-methylnaphthalene

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, this would involve detailed analysis of its ¹⁹F, ¹H, and ¹³C spectra.

Vibrational Spectroscopy (Infrared and Raman) Studies for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes.

Mass Spectrometry for Structural Information and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides critical information regarding the molecular weight and structural features of a compound. For this compound, mass spectrometry is instrumental in confirming its elemental composition and in elucidating the fragmentation patterns that offer insights into its molecular structure.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high accuracy. The exact mass of this compound (C₁₁H₉F) is calculated based on the monoisotopic masses of its constituent atoms (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.998403 Da).

The theoretical monoisotopic mass of this compound is 160.0688 Da. An experimental HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the elemental composition of C₁₁H₉F and distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Composition of this compound
IsotopeAtomic Mass (Da)Number of AtomsTotal Mass Contribution (Da)
¹²C12.00000011132.000000
¹H1.00782599.070425
¹⁹F18.998403118.998403
Total Monoisotopic Mass 160.068828

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Upon electron ionization, the molecular ion ([M]⁺•) of this compound would be formed at an m/z of 160. This molecular ion is expected to undergo a series of fragmentation steps, primarily involving the loss of the methyl group (•CH₃) and the fluorine atom (•F), as well as rearrangements.

A primary fragmentation step is the loss of a hydrogen radical (•H) to form a stable tropylium-like cation at m/z 159. Another significant fragmentation would be the cleavage of the C-C bond to lose the methyl radical (•CH₃), resulting in a fluoronaphthyl cation at m/z 145. Subsequent loss of a fluorine radical from the molecular ion would produce a methylnaphthalene cation at m/z 141. Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) from these primary fragment ions, a common fragmentation pathway for aromatic systems.

Table 2: Predicted Fragmentation Pathway of this compound
m/zProposed Fragment IonProposed Neutral Loss
160[C₁₁H₉F]⁺• (Molecular Ion)-
159[C₁₁H₈F]⁺•H
145[C₁₀H₆F]⁺•CH₃
141[C₁₁H₈]⁺••F
115[C₉H₄F]⁺•CH₃, C₂H₂

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive analysis of its solid-state molecular architecture is not possible at this time. However, valuable insights can be drawn from crystallographic studies of closely related fluorinated aromatic systems.

Crystal Packing and Intermolecular Interactions in Fluorinated Aromatic Systems

For this compound, it is anticipated that the crystal packing would be governed by a combination of weak non-covalent interactions. These would likely include:

π–π Stacking: The planar naphthalene (B1677914) core is expected to facilitate π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align in either a face-to-face or offset fashion. The presence of the fluorine substituent can modulate the electrostatic potential of the aromatic system, influencing the geometry of this stacking.

C–H···F Hydrogen Bonds: Weak hydrogen bonds involving the fluorine atom as an acceptor and aromatic or methyl C–H groups as donors are expected to play a significant role in the crystal packing. These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice.

The interplay between these different intermolecular forces would determine the final crystal packing motif, which could range from herringbone to more complex layered structures. The precise nature of these interactions and the resulting solid-state architecture can only be definitively determined through experimental X-ray crystallographic analysis.

Reactivity and Mechanistic Studies of 3 Fluoro 1 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions on 3-Fluoro-1-methylnaphthalene

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of this compound, the outcome of such reactions is determined by the interplay of the directing effects of both the methyl and fluoro substituents.

The position of electrophilic attack on the this compound ring is a consequence of the combined directing influence of the C1-methyl group and the C3-fluoro group.

Methyl Group (-CH₃): The methyl group at the C1 position is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted naphthalene (B1677914). It donates electron density to the ring primarily through an inductive effect and hyperconjugation. As an activating group, it directs incoming electrophiles to the ortho (C2, C8) and para (C4, C5) positions. pressbooks.pubsavemyexams.comstpeters.co.in

Fluorine Atom (-F): The fluorine atom at the C3 position exhibits a dual electronic effect. Due to its high electronegativity, it is strongly electron-withdrawing through the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+M). stpeters.co.in This resonance effect directs incoming electrophiles to the ortho (C2, C4) and para (C7) positions. For fluorine, the para-directing effect is often overwhelmingly dominant over the ortho effect. stackexchange.com

Combined Directing Effects: In this compound, these effects converge to determine the most probable sites for substitution. The positions on the ring are influenced as follows:

C2: Activated by being ortho to both the activating methyl group and the directing fluoro group.

C4: Strongly activated by being para to the activating methyl group and ortho to the directing fluoro group. This position is generally the most favored for electrophilic attack in related naphthalene systems.

C5: Activated by being para to the methyl group.

C8: Activated by being ortho to the methyl group.

C7: Activated by being para to the fluoro group.

Generally, electrophilic attack on naphthalene derivatives is favored at an α-position (C1, C4, C5, C8) over a β-position (C2, C3, C6, C7) because the resulting carbocation intermediate (an arenium ion) is more resonance-stabilized. dalalinstitute.com Given the combined influences, the C4 position is predicted to be the most reactive site for electrophilic substitution.

The table below illustrates the predicted regioselectivity for a typical electrophilic aromatic substitution reaction on this compound based on the directing effects of the substituents.

PositionEffect of C1-MethylEffect of C3-FluoroCombined InfluencePredicted Reactivity
C2 Ortho (Activating)Ortho (Directing)Strongly DirectedHigh
C4 Para (Activating)Ortho (Directing)Very Strongly DirectedVery High
C5 Para (Activating)-DirectedModerate
C6 ---Low
C7 -Para (Directing)DirectedModerate
C8 Ortho (Activating)-DirectedModerate

This table is based on established principles of electrophilic aromatic substitution. Specific experimental data for this compound is limited.

The distribution of isomeric products in electrophilic aromatic substitution can be sensitive to reaction conditions such as temperature, solvent, and the nature of the Lewis acid catalyst. researchgate.net Reactions can be under either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, the product that is formed fastest predominates. This is usually the isomer resulting from attack at the most electronically activated site with the lowest activation energy barrier.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, leading to the formation of the most stable isomer, which may not be the same as the kinetically favored product.

For instance, in the sulfonation of naphthalene, reaction at 80°C yields the α-sulfonic acid (kinetic product), while reaction at 160°C yields the β-sulfonic acid (thermodynamic product). dalalinstitute.com For this compound, while C4 substitution is expected to be the primary kinetic product, harsh conditions or prolonged reaction times could potentially lead to the formation of other, more thermodynamically stable isomers. The choice of a bulky electrophile might also sterically hinder attack at the C2 and C8 positions, thereby increasing the proportion of the C4 product.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic Aromatic Substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. The feasibility of this reaction on this compound is critically dependent on the electronic nature of the substituents.

The predominant mechanism for nucleophilic substitution on aryl halides is the SNAr addition-elimination pathway. mdpi.com This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. nih.gov

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring.

In SNAr reactions, fluoride (B91410) is an effective leaving group. Although the carbon-fluorine bond is very strong, the rate-limiting step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making the ipso-carbon more electrophilic and thus more susceptible to attack. This activating effect on the first step often outweighs the difficulty of breaking the C-F bond in the second, faster step. nih.govmasterorganicchemistry.com

The SNAr mechanism is highly sensitive to the other substituents on the aromatic ring. The reaction is strongly accelerated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, located at positions ortho or para to the leaving group. masterorganicchemistry.com These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, the potential leaving group is the fluorine atom at C3. The ortho positions are C2 and C4, and the para positions are C5 and C7. The methyl group at C1 is an electron-donating group, which increases electron density on the ring and would therefore deactivate it towards nucleophilic attack, destabilizing the anionic intermediate. Consequently, this compound itself is expected to be largely unreactive in SNAr reactions under standard conditions. For halogen displacement to occur efficiently, the presence of a strong EWG at the C2 or C4 position would be required. thieme-connect.comacs.org

Metal-Catalyzed Coupling Reactions Involving this compound

Transition-metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in these reactions, with reactivity centered either at the C-F bond or at another position on the ring.

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. wikipedia.orgorganic-chemistry.orgeie.gr While aryl bromides and iodides are the most common substrates, advancements in catalyst design have enabled the use of more challenging substrates, including aryl fluorides. The activation of the strong C-F bond typically requires highly active catalyst systems, often based on nickel or palladium with specialized electron-rich ligands. researchgate.netmdpi.commdpi.com

Alternatively, a more reactive handle, such as a bromine atom, can be introduced onto the this compound core. For example, in a molecule like 3-bromo-1-fluoronaphthalene, cross-coupling reactions would proceed chemoselectively at the more labile carbon-bromine bond, leaving the carbon-fluorine bond intact.

The following table presents examples of metal-catalyzed coupling reactions on related naphthalene substrates, illustrating the conditions often employed.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductReference
Suzuki-Miyaura4-Bromo-1,8-bis(dimethylamino)naphthaleneArylboronic AcidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, Reflux4-Aryl-1,8-bis(dimethylamino)naphthalene researchgate.net
Heck1-Fluoronaphthalene (B124137)AlkenePd(OAc)₂ or other Pd(0) sourceBase (e.g., Et₃N), High Temp.Alkenyl-fluoronaphthalene thieme-connect.dethieme-connect.com
Buchwald-Hartwig AminationDibromo-naphthalenediimideCarbazolePd₂(dba)₃, DavePhos, NaOtBuToluene, 110 °CCarbazole-substituted naphthalenediimide soton.ac.uk

This table shows representative examples on related naphthalene systems to illustrate typical reaction conditions. Specific data for this compound is not widely reported.

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The application of C-H activation to fluoroarenes, including naphthalene systems, provides a direct route to novel fluorinated compounds. beilstein-journals.orgnih.gov

For naphthalene derivatives, C-H functionalization can be directed to specific positions on the aromatic ring. For example, remote C-H functionalization of naphthalenes has been achieved using ruthenium catalysis, allowing for the synthesis of multifunctional naphthalenes. rsc.org The fluorine substituent in this compound is known to promote ortho-C-H metalation, which can be exploited to achieve regioselective functionalization. nih.gov By employing a relay strategy with a norbornene mediator, it is possible to achieve meta-selective C-H arylation of fluoroarenes. nih.gov

Various transition metals, including palladium, ruthenium, and cobalt, have been employed to catalyze C-H activation reactions. rsc.org These reactions can be used to introduce a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties. The development of sustainable C-H activation methods, utilizing earth-abundant metals and environmentally benign reaction conditions, is an active area of research. rsc.org

Oxidation and Reduction Chemistry of this compound

Selective Oxidation of the Methyl Group

The oxidation of methyl groups on aromatic rings is a common transformation in organic synthesis. thieme-connect.de For polymethylated arenes and naphthalenes, selective oxidation of a single methyl group to an aldehyde can be achieved using reagents like ammonium (B1175870) cerium(IV) nitrate. thieme-connect.de Electron-withdrawing substituents on the aromatic ring can decrease the reaction rate. thieme-connect.de

Another method for the oxidation of benzylic methyl groups is the use of hypervalent iodine(V) compounds, such as 2-iodylbenzoic acid (IBX). thieme-connect.de This method is compatible with a wide range of functional groups and typically does not lead to overoxidation to the carboxylic acid. thieme-connect.de The oxidation of methylnaphthalenes can also be achieved through a bromination-hydrolysis sequence. thieme-connect.de

While specific examples for this compound are not provided, the general principles of selective methyl group oxidation on substituted naphthalenes are applicable. The electronic effect of the fluorine atom would likely influence the reactivity of the methyl group towards oxidation.

Reduction of the Aromatic Ring System

The reduction of aromatic compounds can be challenging due to their inherent stability. libretexts.org Naphthalene is more reactive towards reduction than benzene (B151609), and these reactions often proceed to maintain one intact benzene ring. uomustansiriyah.edu.iq Catalytic hydrogenation of naphthalene derivatives typically requires vigorous conditions, such as high pressure or more active catalysts like rhodium on carbon, to achieve complete reduction of the aromatic system to a decahydronaphthalene (B1670005) derivative. libretexts.orguomustansiriyah.edu.iq

Chemical reducing agents can also be employed. For instance, naphthalene can be reduced by sodium in an alcohol solvent to yield dihydronaphthalene or tetrahydronaphthalene derivatives. uomustansiriyah.edu.iq The specific conditions determine the extent of reduction. The presence of substituents on the naphthalene ring, such as the fluoro and methyl groups in this compound, would influence the regioselectivity and outcome of the reduction.

Radical Reactions and Pericyclic Transformations of this compound

Radical reactions offer a powerful avenue for the functionalization of C-H bonds, including those on aromatic systems. nih.gov These reactions are typically initiated by the generation of a radical species, which can then react with the substrate. lumenlearning.com For aromatic compounds, radical reactions can lead to the formation of new C-C and C-heteroatom bonds. The reaction of cation radicals of polycyclic aromatic hydrocarbons, such as perylene, with fluoride ions can lead to the formation of fluoro-substituted products. acs.org

Theoretical and Computational Investigations of 3 Fluoro 1 Methylnaphthalene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

A key aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For aromatic compounds like naphthalene (B1677914) derivatives, these calculations provide insight into their electronic transitions and potential applications in materials science. samipubco.comresearchgate.netresearchgate.net Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate these orbital energies and the corresponding energy gap. samipubco.com

Hypothetical Data for Molecular Orbital Energies: This table is illustrative and not based on published data for 3-Fluoro-1-methylnaphthalene.

ParameterEnergy (eV)Description
EHOMO-6.50Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.00Difference between ELUMO and EHOMO

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the total electron density surface, with different colors representing varying levels of electrostatic potential. wolfram.com

Typically, red-colored regions indicate a negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas represent neutral or zero potential. For this compound, an MEP analysis would reveal the influence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the charge distribution of the naphthalene ring system.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. scienceopen.com It is particularly effective for calculating the properties of medium to large-sized molecules.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. rsc.org For a molecule like this compound, DFT methods would be used to calculate bond lengths, bond angles, and dihedral angles that define its lowest energy conformer. researchgate.netnih.gov

The study of conformational landscapes involves identifying all possible stable conformers (isomers that can be interconverted by rotation about single bonds) and their relative energies. researchgate.netarxiv.org This analysis is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Hypothetical Optimized Geometrical Parameters: This table is illustrative and not based on published data for this compound.

ParameterBond Length (Å)Bond Angle (°)
C1-C21.37C2-C3-C4
C3-F1.35C2-C3-F
C1-CH31.51C2-C1-CH3

Vibrational Frequency Calculations and Spectroscopic Correlations

After geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov

The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds. researchgate.net These theoretical spectra can be correlated with experimental FT-IR and FT-Raman spectra to aid in the assignment of observed spectral bands to specific molecular motions. researchgate.netnih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the computational method and basis set. psu.edu

Reaction Pathway Modeling and Transition State Analysis

DFT calculations are also a powerful tool for modeling chemical reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. mdpi.comnih.gov The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and rate.

For a compound like this compound, researchers might model its behavior in various reactions, such as electrophilic aromatic substitution or oxidation. researchgate.netkaust.edu.sa By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed, providing a detailed mechanistic understanding of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, conformational changes, and intermolecular interactions in different environments, such as in the liquid state or in crystalline form.

The introduction of methyl and fluoro substituents onto the naphthalene core, as in this compound, is expected to significantly modulate these interactions.

π-π Stacking: The methyl group can introduce steric hindrance that may disrupt the ideal face-to-face π-stacking observed in pure naphthalene. Conversely, the fluorine atom, with its high electronegativity, alters the quadrupole moment of the aromatic ring. This can influence the geometry of π-π interactions, potentially favoring slipped-parallel or T-shaped arrangements over a perfectly stacked conformation. Computational studies on fluorinated PAHs have shown that fluorination can alter intermolecular packing motifs, which in turn affects material properties.

Noncovalent Interactions: The fluorine substituent can participate in weak noncovalent interactions, such as C−H···F hydrogen bonds. The methyl group provides C-H bonds that can act as donors for these interactions. These specific, directional interactions would add complexity to the condensed-phase structure and dynamics compared to unsubstituted naphthalene.

Dynamic Behavior: In the liquid state, the substituents would influence the rotational and translational diffusion of the molecule. MD simulations of similar substituted aromatic compounds could elucidate the impact on viscosity and local structure. The interplay between steric effects from the methyl group and electrostatic changes from the fluorine atom would result in a unique dynamic profile for this compound.

A hypothetical MD simulation of this compound would involve defining a force field that accurately describes both the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) forces. Such a simulation could predict properties like density, heat of vaporization, and radial distribution functions, providing a molecular-level picture of its condensed-phase behavior.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods are widely used to predict the chemical reactivity of molecules and the regioselectivity of their reactions, particularly for electrophilic aromatic substitution (EAS). The reactivity of this compound is governed by the electronic effects of the methyl and fluoro substituents on the aromatic naphthalene system. Computational methods, such as Density Functional Theory (DFT), can be used to calculate properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) densities, which indicate the most probable sites for electrophilic attack.

The prediction of the regioselectivity of EAS reactions on this compound can be analyzed by considering the directing effects of each substituent:

1-Methyl Group: The methyl group is an activating substituent that directs incoming electrophiles to the ortho (position 2) and para (position 4) positions. It also weakly activates the peri position (position 8). This effect is due to positive induction (+I) and hyperconjugation, which donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction.

3-Fluoro Group: The fluorine atom is a deactivating substituent due to its strong negative inductive effect (-I), which withdraws electron density from the ring. However, it is an ortho, para-director because of its positive mesomeric effect (+M), where its lone pairs of electrons can be donated to the aromatic system through resonance. This resonance effect preferentially stabilizes the intermediates formed from attack at the ortho (positions 2 and 4) and para (position 6, though this is on the other ring) positions.

When both substituents are present, their effects are combined. The most favored positions for electrophilic attack will be those activated by both groups.

Position 2: Activated by being ortho to the methyl group and ortho to the fluoro group.

Position 4: Activated by being para to the methyl group and ortho to the fluoro group.

Between positions 2 and 4, steric hindrance from the C1-methyl group might slightly disfavor attack at the C2 position. However, the primary directing influence on the first ring comes from these two substituents. The second ring (positions 5, 6, 7, 8) is generally less reactive in substituted naphthalenes unless the first ring is highly deactivated. The C1-methyl group also activates the peri-position (C8), making it a potential, though likely minor, site of substitution.

Computational calculations of the energies of the possible cationic intermediates would provide a quantitative prediction of the most likely products. The intermediate with the lowest energy corresponds to the fastest reaction pathway.

Table 1: Predicted Reactivity Profile of this compound towards Electrophilic Aromatic Substitution
PositionInfluence of 1-Methyl GroupInfluence of 3-Fluoro GroupCombined Effect / Predicted Reactivity
2Activating (ortho)Directing (ortho)Highly Favored
4Activating (para)Directing (ortho)Highly Favored
5Weakly ActivatingWeakly DirectingMinor Product
6Weakly ActivatingDirecting (para)Possible Minor Product
7Weakly ActivatingWeakly DirectingMinor Product
8Activating (peri)Weakly DirectingPossible Minor Product

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies (focus on structural descriptors)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or physical properties. These models rely on molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of a molecule. For PAHs and their derivatives, QSPR models have been developed to predict properties like toxicity, chromatographic retention times, and reaction rates.

For this compound, a QSPR/QSRR study would begin with the calculation of a wide range of molecular descriptors. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, reflecting the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These indices describe the connectivity of atoms in the molecule, such as the molecular connectivity indices (e.g., ¹χ, ³χv), which have been shown to be important in describing the antimicrobial activity of some naphthalene derivatives.

Geometric Descriptors: These describe the 3D size and shape of the molecule, such as molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and local ionization potential. The HOMO energy is often correlated with the susceptibility to electrophilic attack, while the HOMO-LUMO gap relates to chemical reactivity and stability.

Physicochemical Descriptors: These include properties like the octanol-water partition coefficient (logP), which is crucial for predicting bioavailability and environmental fate.

While a specific QSPR model for this compound has not been published, we can compile a table of its key structural descriptors calculated using computational methods. These descriptors would be the fundamental inputs for building any such model.

Table 2: Key Calculated Structural Descriptors for this compound
Descriptor TypeDescriptor NamePredicted Value/Significance
ConstitutionalMolecular FormulaC₁₁H₉F
Molecular Weight160.19 g/mol
ElectronicHOMO EnergyCorrelates with electron-donating ability and reactivity towards electrophiles.
LUMO EnergyCorrelates with electron-accepting ability and reactivity towards nucleophiles.
HOMO-LUMO GapIndicator of chemical stability; a smaller gap suggests higher reactivity.
Dipole MomentMeasures molecular polarity, influencing solubility and intermolecular forces.
TopologicalMolecular Connectivity Index (¹χ)Relates to molecular size and branching. Used in QSAR for biological activity.
Wiener IndexDescribes molecular compactness.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates hydrophobicity, affecting environmental partitioning and bioavailability.
Topological Polar Surface Area (TPSA)Related to transport properties; for this compound, this value is expected to be zero.

These descriptors, once calculated for a series of related compounds, could be used in statistical methods like multiple linear regression or machine learning to build a predictive QSPR model for a property of interest.

Derivatives and Analogues of 3 Fluoro 1 Methylnaphthalene

Synthesis of Substituted 3-Fluoro-1-methylnaphthalene Derivatives

The functionalization of the this compound core can be achieved through reactions targeting either the aromatic ring or the methyl substituent. These approaches allow for the introduction of a wide range of chemical functionalities, significantly expanding the molecular diversity accessible from this starting material.

For instance, bromination of 1-fluoronaphthalene (B124137) can be achieved to produce compounds like 3-bromo-1-fluoronaphthalene, indicating that direct halogenation is a viable strategy. chemicalbook.com By analogy, the halogenation of this compound would be expected to yield 2-halo and/or 4-halo derivatives. Other electrophilic substitutions, such as nitration, sulfonation, and Friedel-Crafts acylation, would likely follow the same regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Predicted Major Products
Halogenation Br₂, FeBr₃ 4-Bromo-3-fluoro-1-methylnaphthalene
2-Bromo-3-fluoro-1-methylnaphthalene
Nitration HNO₃, H₂SO₄ 3-Fluoro-1-methyl-4-nitronaphthalene
3-Fluoro-1-methyl-2-nitronaphthalene
Sulfonation SO₃, H₂SO₄ This compound-4-sulfonic acid
This compound-2-sulfonic acid
Acylation RCOCl, AlCl₃ 4-Acyl-3-fluoro-1-methylnaphthalene
2-Acyl-3-fluoro-1-methylnaphthalene

Modern cross-coupling reactions provide alternative routes to functionalization that may offer different or more controlled regioselectivity, assuming a suitably pre-functionalized (e.g., brominated) naphthalene (B1677914) derivative is available. nih.gov

The benzylic methyl group of this compound is a versatile handle for a variety of chemical transformations. Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, is a standard method for converting the methyl group into a bromomethyl group. prepchem.combyjus.com This reaction on 1-methylnaphthalene (B46632) is well-established and provides 1-(bromomethyl)naphthalene, a valuable intermediate for subsequent nucleophilic substitution reactions. cecri.res.inepa.govelsevierpure.comgoogle.com

Furthermore, the methyl group can be oxidized to introduce oxygen-containing functionalities. Oxidation of 1-methylnaphthalene can yield 1-naphthaldehyde (B104281) and subsequently 1-naphthoic acid. nih.govresearchgate.netorgsyn.org Various oxidizing agents can be employed, and similar transformations are expected for the 3-fluoro derivative. These oxidized products open pathways to a host of other derivatives, such as esters, amides, and alcohols (via reduction of the acid or aldehyde).

Table 2: Potential Chemical Modifications of the Methyl Group

Transformation Product Type Typical Reagents Analogous Reaction Reference
Free-Radical Halogenation 1-(Bromomethyl)-3-fluoronaphthalene N-Bromosuccinimide (NBS), AIBN prepchem.com
Oxidation to Aldehyde 3-Fluoro-1-naphthaldehyde SeO₂, MnO₂ orgsyn.org
Oxidation to Carboxylic Acid 3-Fluoro-1-naphthoic acid KMnO₄, CrO₃ ethz.chnih.gov

Naphthalene Ring System Modifications Based on the this compound Scaffold

Altering the core aromatic structure of naphthalene can lead to novel polycyclic frameworks. Dearomatization reactions offer a powerful strategy to convert flat, aromatic systems into three-dimensional cyclic structures. Catalytic asymmetric dearomatization (CADA) of naphthalenes has emerged as a significant method for creating complex, enantioenriched cyclic systems. rsc.orgnih.gov These reactions, often catalyzed by transition metals like palladium or promoted by photoredox catalysis, can transform naphthalene derivatives into substituted dihydronaphthalenes. researchgate.netresearchgate.netnih.govacs.org Applying these methods to this compound could yield highly functionalized, non-aromatic scaffolds.

The Diels-Alder reaction, a [4+2] cycloaddition, represents another route for modifying the naphthalene core. While naphthalene itself is a relatively unreactive diene due to its aromatic stability, the reaction can proceed with reactive dienophiles under forcing conditions such as high pressure or Lewis acid catalysis. semanticscholar.orgkpfu.ru The presence of substituents, including fluorine, can influence the electronic properties and steric environment of the diene system, thereby affecting the rate and selectivity of the cycloaddition. nih.govchemrevlett.com

Preparation of Heterocyclic Analogues Incorporating the Fluorinated Naphthalene Moiety

Heterocyclic analogues, where one or more carbon atoms of the naphthalene ring are replaced by a heteroatom (e.g., nitrogen, oxygen, sulfur), can be synthesized from functionalized naphthalene precursors. The synthesis of aza-analogues, such as quinolines and other nitrogen-containing fused systems, is a prominent example. nih.gov

A plausible synthetic route to a heterocyclic analogue of this compound would involve the introduction of a key functional group, such as an amino group, onto the naphthalene ring. For example, nitration at the C4 position, followed by reduction to 4-amino-3-fluoro-1-methylnaphthalene, would provide a precursor analogous to a substituted aniline. This intermediate could then undergo classic quinoline-forming cyclization reactions (e.g., Skraup, Doebner-von Miller, or Friedländer synthesis) to construct a new pyridine (B92270) ring fused to the original benzene (B151609) ring, yielding a fluorinated and methylated benzo[g]quinoline derivative. researchgate.net Similar strategies can be envisioned for the synthesis of other fused heterocycles, such as azaphenothiazines, from appropriate amino-naphthalene derivatives. nih.gov The development of concise, multi-step pathways from naphthols or naphthylamines to complex aza-steroid analogues further demonstrates the utility of naphthalene derivatives in building intricate heterocyclic systems. mdpi.comacadiau.caresearchgate.net

Chiral Derivatives and Enantioselective Synthesis

Introducing chirality to the this compound scaffold can be accomplished by creating either axial chirality (atropisomerism) or central chirality.

Atropisomerism arises from restricted rotation around a single bond, which can occur in 1,8-disubstituted naphthalenes if the substituents at the C1 and C8 (peri) positions are sufficiently bulky to prevent free rotation. The 1-methyl group of this compound provides one element of steric bulk. The introduction of a second large group at the C8 position via methods like palladium-catalyzed Stille or Suzuki cross-coupling could create a sterically crowded environment, leading to stable, separable atropisomers (enantiomers that are non-superimposable mirror images due to hindered rotation). nih.govnih.govacs.org The rotational energy barriers of such systems can be significant, allowing for the isolation of individual enantiomers. nih.govacs.org

Table 3: Examples of Rotational Energy Barriers in Atropisomeric 1,8-Diarylnaphthalenes

Compound Class Isomerization Process Gibbs Activation Energy (ΔG‡) Temperature Reference
1,8-Bis(2'-methyl-4'-hydroxy-5'-formylphenyl)naphthalene anti → syn 103.7 kJ/mol 45.0 °C nih.gov
1,8-Bis(2,2'-dimethyl-4,4'-diquinolyl)naphthalene anti → syn 116.0 kJ/mol 71.0 °C acs.org
1,8-Bis(2,2'-diisopropyl-4,4'-diquinolyl)naphthalene anti → syn 115.2 kJ/mol 66.2 °C acs.org

Enantioselective synthesis provides a direct route to derivatives with chiral centers. Asymmetric dearomatization reactions are a state-of-the-art method for converting flat naphthalene precursors into 3D polycyclic molecules with high enantioselectivity, often creating multiple stereocenters, including all-carbon quaternary centers, in a single step. rsc.orgnih.govnih.gov Additionally, organocatalytic domino reactions can be employed to build complex and highly functionalized chiral ring systems onto a naphthalene core, demonstrating another powerful strategy for generating enantiopure derivatives. rsc.org

Advanced Analytical Techniques for 3 Fluoro 1 Methylnaphthalene Research

Chromatographic Method Development for Purity Analysis and Separation of Isomers

Chromatographic techniques are paramount for ensuring the chemical purity of 3-Fluoro-1-methylnaphthalene and for resolving it from its positional isomers, which often possess very similar physical properties.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like substituted naphthalenes. The development of a successful HPLC method focuses on achieving high resolution, specificity, and precision.

For the analysis of fluorinated naphthalene (B1677914) derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netoup.com This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Research Findings: A simple and precise RP-HPLC method has been successfully developed for the determination of 1-fluoronaphthalene (B124137) and its process-related impurities, including its isomer 2-fluoronaphthalene. researchgate.netoup.com The separation is typically achieved using a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and organic modifiers like acetonitrile (B52724) and methanol. oup.comoup.com The use of a C18 column provides the necessary hydrophobicity to retain the naphthalene compounds, while the gradient of organic solvent allows for the sequential elution of impurities and the main compound. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, with 230 nm being an effective wavelength for these compounds. oup.comoup.com The principles of this method are directly applicable to the separation of this compound from other fluoromethylnaphthalene isomers. The efficiency of such separations on C18 stationary phases allows for the resolution of critical isomer pairs, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene, demonstrating the capability to resolve compounds differing only by the position of a substituent. hplc.eu

Table 1: Representative HPLC Method Parameters for Fluoronaphthalene Isomer Analysis oup.comoup.com
ParameterCondition
Column Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH₂PO₄ buffer (pH 2.5):methanol:acetonitrile (35:52:13 v/v/v)
Mobile Phase B Methanol:acetonitrile (80:20 v/v)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection Photodiode Array (PDA) at 230 nm
Injection Volume 10 µL

For the detection and quantification of trace levels of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its exceptional sensitivity and selectivity. restek.com This technique is particularly crucial for environmental monitoring or for detecting impurities in high-purity materials. nih.govshimadzu.com

The methodology involves injecting a volatilized sample into a GC, where it is separated based on its boiling point and interaction with a capillary column. The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.

Research Findings: GC-MS has been established as the predominant method for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. labrulez.com High-resolution separation of numerous PAH isomers can be achieved on specialized capillary columns, such as those with a 35% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-35). shimadzu.com To enhance sensitivity for trace analysis, splitless injection is often employed to introduce the maximum amount of analyte onto the column. restek.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where only specific ion fragments characteristic of the target analyte are monitored. This significantly reduces background noise and lowers the limits of detection to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. shimadzu.comgcms.cz For naphthalene and its derivatives, this approach allows for highly accurate analysis in various matrices. shimadzu.com The development of a GC-MS method for this compound would follow these established principles for related PAHs.

Table 2: Typical GC-MS Parameters for Trace Analysis of Naphthalene Derivatives shimadzu.comshimadzu.com
ParameterCondition
Instrument Gas Chromatograph Mass Spectrometer (GC-MS)
Column Rtx-35 (30 m length, 0.32 mm I.D., 0.25 µm film thickness)
Inlet Mode Splitless
Carrier Gas Helium (Constant Linear Velocity)
Oven Program Initial 90°C (hold 2 min), ramp 5°C/min to 320°C (hold 12 min)
Ion Source Temperature 230°C
Measurement Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification)
Mass Range (Scan) m/z 45-450

Electrochemical Characterization for Redox Behavior

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electron-donating or -accepting capabilities. For a substituted aromatic compound like this compound, these techniques can quantify the influence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the naphthalene π-system.

Cyclic Voltammetry (CV) is a primary electrochemical technique used to probe the redox behavior of a species in solution. acs.org It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. Chronoamperometry, a complementary technique, involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This can provide information on the kinetics of the electron transfer process.

Research Findings: Studies on various naphthalene derivatives show that they undergo oxidation processes at accessible potentials. rsc.org The electrochemical behavior of peri-substituted naphthalenes has been investigated using cyclic and square wave voltammetry in solvents like dichloromethane (B109758) (CH₂Cl₂) with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([nBu₄N][PF₆]). rsc.org These studies typically show sequential, chemically reversible oxidation processes corresponding to the formation of a radical cation and then a dication. rsc.org For this compound, one would expect the oxidation potential to be influenced by the opposing electronic effects of the substituents. The electron-withdrawing fluorine atom would make the naphthalene ring harder to oxidize (shifting the potential to more positive values) compared to unsubstituted naphthalene, while the electron-donating methyl group would make it easier to oxidize. The net effect would depend on their relative positions and electronic contributions. A typical CV experiment would utilize a three-electrode system (working, reference, and counter electrodes) to characterize these redox events.

Table 3: General Experimental Setup for Electrochemical Characterization rsc.org
ParameterSpecification
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon or Platinum Macro-disk
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum wire
Solvent Dichloromethane (CH₂Cl₂)
Supporting Electrolyte 0.1 - 0.4 M Tetrabutylammonium hexafluorophosphate ([nBu₄N][PF₆])
Scan Rate Typically 20 - 500 mV/s
Atmosphere Inert (e.g., Argon or Nitrogen)

Strategic Applications of 3 Fluoro 1 Methylnaphthalene in Advanced Organic Synthesis and Materials Science

3-Fluoro-1-methylnaphthalene as a Key Building Block in Complex Molecule Construction

This compound is a strategically important aromatic compound whose unique substitution pattern on the naphthalene (B1677914) core makes it a valuable building block in modern organic synthesis. The presence of a fluorine atom, a methyl group, and the fused aromatic ring system provides a combination of steric and electronic properties that can be exploited for the construction of complex molecules with diverse functionalities.

Role in Scaffold Diversity and Molecular Design

The naphthalene framework is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. acs.org The strategic functionalization of this core is a key approach in drug discovery. This compound offers distinct advantages for creating molecular diversity.

The introduction of a fluorine atom is a well-established strategy in drug design to modulate a molecule's physicochemical properties. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, influence conformational preferences, and block metabolic pathways, often leading to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov In this compound, the C-F bond provides a stable yet polar feature.

Simultaneously, the methyl group at the 1-position serves multiple roles. It provides a steric director for subsequent reactions on the aromatic ring and can be a site for further chemical modification. The combination of these two different substituents at specific positions (C1 and C3) on the naphthalene scaffold creates a unique electronic and steric environment. This allows chemists to use the molecule as a versatile template, enabling regioselective C-H functionalization at other positions on the ring to introduce a wide array of functional groups and build extensive libraries of novel compounds for biological screening. acs.org

Structural FeaturePropertyApplication in Molecular Design
Naphthalene CoreRigid, planar, aromaticServes as a robust scaffold for building complex 3D structures. mdpi.com
Fluorine Atom (at C3)Highly electronegative, metabolically stable C-F bondModulates electronic properties, improves metabolic stability, and can participate in specific non-covalent interactions. nih.govnih.gov
Methyl Group (at C1)Steric bulk, electron-donating (weakly)Directs regioselectivity of further reactions and provides a site for additional functionalization. nih.gov
Unsubstituted PositionsReactive C-H bondsAllows for late-stage functionalization to introduce diverse chemical moieties and build compound libraries. rsc.orgrsc.org

Precursor for Advanced Aromatic and Polycyclic Systems

The synthesis of complex, fluorinated polycyclic aromatic hydrocarbons (F-PAHs) is an area of intense research due to their unique electronic and material properties. oup.comacs.orgnih.gov this compound is an ideal starting material for building larger, more complex aromatic systems. The naphthalene core itself serves as the foundational polycyclic unit, which can be extended through various synthetic methodologies.

For instance, the molecule can be a substrate in reactions that build additional fused rings, such as intramolecular photocyclization (Mallory reaction) or Diels-Alder reactions with aryne intermediates. nih.govrsc.org The electronic influence of the fluorine and methyl groups can control the regioselectivity of these cycloaddition reactions, allowing for the precise construction of larger, multi-substituted PAHs. Furthermore, modern cross-coupling and C-H activation techniques can be employed to append other aromatic or heteroaromatic rings to the this compound core, leading to highly conjugated and functional molecular architectures. rsc.orgacs.org The development of such F-PAHs is driven by their potential applications in materials science, particularly as organic semiconductors. oup.com

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry relies on non-covalent interactions to construct ordered assemblies from molecular components. researchgate.net The structural features of this compound make it a compelling candidate for designing specific supramolecular systems. The electron-rich naphthalene π-system is well-known to participate in π-π stacking interactions, a fundamental driving force for the self-assembly of aromatic molecules. acs.orgrsc.org

The fluorine atom adds a layer of complexity and control. It can participate in specific, directional intermolecular interactions such as C–H⋯F hydrogen bonds and halogen bonding. whiterose.ac.ukscispace.com These interactions, though weaker than classical hydrogen bonds, are highly valuable in crystal engineering for guiding molecules into predictable, well-defined solid-state structures. rsc.org The interplay between π-π stacking and these fluorine-specific interactions could allow this compound to form unique tapes, sheets, or channel-like structures in the solid state.

In the context of host-guest chemistry, this compound can act as a guest molecule that binds within the cavity of a larger host macrocycle, such as a cyclodextrin (B1172386) or a synthetic molecular container. researchgate.netthno.org The size, shape, and electronic properties of the guest are critical for achieving stable and selective binding. nih.gov The specific substitution pattern of this compound would influence its fit and binding affinity within a host's cavity, potentially enabling applications in molecular recognition and sensing.

Role in the Design and Synthesis of Advanced Materials

The unique combination of a rigid aromatic core and fluorine substitution makes this compound an attractive building block for a variety of advanced functional materials, from high-performance polymers to optoelectronic devices.

Incorporation into Polymeric Structures and Macromolecules

To incorporate this compound into a polymer, it would typically first be modified to include polymerizable functional groups, such as amines, carboxylic acids, or vinyl groups. Once transformed into a monomer, it can be used in polymerization reactions to synthesize macromolecules where the fluorinated naphthalene unit is part of the polymer backbone or a pendant group.

The inclusion of the rigid naphthalene moiety is known to enhance the thermal stability and mechanical strength of polymers. The presence of fluorine can further improve material properties. Fluorinated polymers often exhibit increased chemical resistance, lower moisture absorption, and desirable dielectric properties (e.g., a low dielectric constant), which are critical for applications in microelectronics. doi.orgresearchgate.net For example, research on fluorinated polyimides derived from naphthalene-containing diamines has shown that these materials possess excellent solubility in organic solvents and high optical transparency, making them suitable for advanced coatings and films. doi.org By analogy, polymers derived from this compound could offer a synergistic combination of thermal robustness from the naphthalene core and enhanced processability and specialized properties from the fluorine substituent. google.com

Design of Optoelectronic and Liquid Crystalline Materials

The electronic and structural properties of fluorinated naphthalenes are highly relevant to the fields of optoelectronics and liquid crystals. nih.gov

Optoelectronic Materials: Naphthalene-based molecules, particularly naphthalene diimides (NDIs), are widely used as n-type semiconductors in organic electronics. mdpi.comresearchgate.netrsc.org The incorporation of electron-withdrawing fluorine atoms onto the aromatic core is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a material. researchgate.net This facilitates electron injection and can improve the air stability of n-type organic field-effect transistors (OFETs). The this compound unit, with its electron-withdrawing fluorine and weakly electron-donating methyl group, possesses a modulated electronic structure. researchgate.net When integrated into larger conjugated systems, this unit can fine-tune the HOMO-LUMO gap, thereby influencing the absorption and emission characteristics of the material. nih.gov This makes it a promising component for designing new fluorophores, charge-transport materials for OFETs, and active layers in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Liquid Crystalline Materials: The design of liquid crystals often relies on molecules with a rigid, calamitic (rod-like) core coupled with flexible terminal chains. The planar naphthalene ring system is an excellent candidate for such a rigid core. semanticscholar.org By chemically attaching one or more flexible alkyl or semi-fluorinated chains to the this compound scaffold, it is possible to design molecules that exhibit liquid crystalline phases (mesophases). rsc.orgresearchgate.net The presence of fluorine in the terminal chains is known to promote the formation of distinct smectic or columnar phases due to nanosegregation between the fluorinated and non-fluorinated parts of the molecules. researchgate.net The dipole moment introduced by the C-F bond in the core can also influence the dielectric anisotropy and electro-optical switching behavior of the resulting liquid crystal material. researchgate.net

Applications in Mechanistic Chemical Research as a Probe Molecule

The elucidation of reaction mechanisms is a cornerstone of modern chemical research, providing the fundamental understanding necessary to control reaction outcomes, develop new synthetic methodologies, and design novel functional molecules. Probe molecules, which possess specific physical or spectroscopic properties sensitive to their local environment, are invaluable tools in these investigations. This compound is a uniquely equipped probe molecule due to its dual-functionality: the fluorine-19 (¹⁹F) nucleus serves as a highly sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, while the naphthalene core acts as a robust fluorophore for fluorescence-based studies. This combination allows for a multi-faceted approach to dissecting complex chemical processes.

The utility of ¹⁹F NMR in mechanistic studies stems from the ¹⁹F nucleus's high sensitivity and the large chemical shift dispersion, which makes it an exquisitely sensitive probe of the local electronic and conformational environment. nih.govrsc.org There are virtually no background ¹⁹F signals in most biological or organic systems, allowing for clear and unambiguous detection. researchgate.net The chemical shift of a fluorine atom attached to an aromatic system like naphthalene is dictated by the electronic properties of the surrounding molecule and its interactions with solvent molecules, reactants, or catalysts.

While direct mechanistic studies employing this compound are not extensively documented, its potential can be inferred from research on closely related fluorinated aromatic compounds. For instance, studies on substituted fluoromethylnaphthalenes have demonstrated that the ¹⁹F NMR chemical shift is a sensitive indicator of substituent electronic effects. These studies reveal that the introduction of electron-donating or electron-withdrawing groups onto the naphthalene ring systematically alters the ¹⁹F chemical shift. This principle allows the molecule to act as a reporter; any chemical event that modifies the electronic distribution of the naphthalene ring, such as the formation of a transition state, a reaction intermediate, or a non-covalent complex, will induce a measurable change in the ¹⁹F NMR spectrum. nih.gov

This sensitivity can be exploited to:

Monitor Reaction Progress: By observing the appearance of new ¹⁹F signals corresponding to intermediates or products, and the disappearance of the starting material's signal, reaction kinetics can be accurately tracked.

Characterize Intermediates: The chemical shift of a transient intermediate containing the this compound moiety can provide critical information about its electronic structure.

Quantify Non-Covalent Interactions: The formation of hydrogen bonds, halogen bonds, or π-stacking interactions involving the probe molecule can perturb its electronic environment, leading to changes in the ¹⁹F chemical shift. nih.gov This allows for the study of weak interactions that are crucial in supramolecular chemistry and catalysis.

The table below, adapted from data on analogous fluorinated naphthalenes, illustrates the sensitivity of the ¹⁹F NMR chemical shift to the electronic nature of substituents. A similar approach with this compound would allow it to probe changes in its chemical surroundings during a reaction.

Table 1: Representative ¹⁹F NMR Chemical Shift Changes in Fluorinated Naphthalene Systems Upon Interaction or Substitution.

This table illustrates how the ¹⁹F chemical shift can be used to probe electronic perturbations in the naphthalene ring system. Data is illustrative of the principles applied in mechanistic studies.

Interaction / EventNature of PerturbationExpected Change in ¹⁹F Chemical Shift (Δδ)Mechanistic Insight Gained
Formation of a charge-transfer complexAlteration of π-electron densitySignificant shift (upfield or downfield)Confirmation of complex formation, electronic nature of the interaction
Coordination to a Lewis acidElectron withdrawal from the ringDownfield shiftEvidence of catalyst-substrate interaction
Formation of a hydrogen bond (F as acceptor)Localized electronic changeSpecific, smaller shiftIdentification and characterization of non-covalent interactions
Change in solvent polarityAltered solvation shellSolvent-dependent shiftInformation about the microenvironment of the probe

In parallel to ¹⁹F NMR, the inherent fluorescence of the naphthalene moiety provides a powerful tool for mechanistic investigation, particularly for studying fast reaction kinetics. edinst.com The fluorescence properties of naphthalene derivatives—such as quantum yield, lifetime, and emission wavelength—are highly sensitive to the molecule's immediate environment. mdpi.com

Fluorescence quenching is a key technique where the fluorescence intensity of the probe is decreased by interaction with another species (a quencher). scilit.com This process can occur through dynamic (collisional) or static (complex formation) mechanisms. By analyzing the quenching kinetics, researchers can determine association constants for complex formation, study the accessibility of the probe to quenching agents, and measure rates of bimolecular reactions. mdpi.com For example, if this compound is part of a reacting system, its fluorescence could be quenched by a reactant, an intermediate, or a product, providing a real-time window into the reaction progress.

Table 2: Application of Fluorescence Properties of Naphthalene Derivatives in Mechanistic Studies.

This table summarizes how changes in the fluorescence of a naphthalene-based probe like this compound can be correlated with specific mechanistic events.

Fluorescence ParameterObserved ChangePotential Cause / EventInformation Obtained
Intensity (Quenching)DecreaseInteraction with a quencher (e.g., reactant, catalyst)Binding constants, reaction rates, accessibility of the probe site. mdpi.com
Emission Wavelength (λem)Shift to longer wavelength (red-shift)Increase in solvent polarity or formation of an exciplexProbing the polarity of a binding site or reaction microenvironment.
Fluorescence Lifetime (τ)DecreaseDynamic quenching or introduction of a non-radiative decay pathwayDetails on the mechanism of quenching and intermolecular dynamics.
Intensity (Enhancement)IncreaseRigidification of the molecular structure upon bindingConformational changes, binding events that restrict molecular motion.

Future Research Directions in 3 Fluoro 1 Methylnaphthalene Chemistry

Exploration of Novel and Highly Selective Synthetic Pathways

The development of efficient and selective methods for synthesizing 3-Fluoro-1-methylnaphthalene and its derivatives is a primary research objective. While classical methods for fluorinating aromatic compounds exist, future efforts will likely concentrate on more sophisticated strategies that offer greater control and versatility.

Key research avenues include:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a late stage in a synthetic sequence is highly desirable. This approach allows for the rapid diversification of complex molecules derived from a common, non-fluorinated precursor. Research could focus on adapting modern electrophilic fluorinating reagents, such as N-F type reagents, for the regioselective fluorination of 1-methylnaphthalene (B46632) derivatives. oup.com

C-H Activation/Functionalization: A paradigm shift from traditional pre-functionalized starting materials involves the direct activation and fluorination of C-H bonds. Future studies could explore transition-metal-catalyzed C-H activation strategies to selectively install a fluorine atom at the C3 position of the 1-methylnaphthalene scaffold, offering a more atom-economical and efficient synthetic route. acs.org

Flow Chemistry Approaches: The use of microreactor or flow chemistry systems could provide enhanced control over reaction parameters (temperature, pressure, reaction time) for hazardous fluorination reactions. This technology can enable safer handling of reactive fluorinating agents and potentially improve yields and selectivities.

Asymmetric Synthesis: For the synthesis of chiral derivatives of this compound, the development of enantioselective fluorination or functionalization methods will be crucial. This could involve chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Table 1: Comparison of Potential Synthetic Strategies for this compound Derivatives
Synthetic StrategyPotential AdvantagesAnticipated Research Challenges
Late-Stage Electrophilic FluorinationAllows for rapid diversification of advanced intermediates.Achieving high regioselectivity on the naphthalene (B1677914) core.
Transition-Metal-Catalyzed C-H FluorinationHigh atom economy; avoids pre-functionalization steps.Catalyst design for specific C-H bond activation; potential for competing side reactions.
Nucleophilic Aromatic Substitution (SNAr)Applicable for precursors with suitable leaving groups.Limited by the availability of activated precursors.
Flow Chemistry SynthesisImproved safety, scalability, and reaction control.Initial setup costs and optimization of flow parameters.

Advanced Computational Design for Predictive Reactivity and Material Properties

Computational chemistry is an indispensable tool for accelerating research and guiding experimental design. researchgate.net For this compound, in silico studies can provide profound insights into its fundamental properties and predict its behavior in various applications.

Future computational research should focus on:

Predictive Reactivity Models: Using methods like Density Functional Theory (DFT), researchers can calculate the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net

Spectroscopic Prediction: Computational models can accurately predict spectroscopic data, such as 19F NMR chemical shifts. nih.gov This is particularly valuable for identifying new compounds and for understanding how the electronic environment of the fluorine atom changes upon substitution or interaction with other molecules.

Material Property Simulation: For applications in materials science, computational screening can predict key properties of polymers or molecular crystals derived from this compound. This includes simulating electronic properties like band gaps, charge carrier mobilities, and optical properties, which are crucial for designing new organic semiconductors or fluorophores. nih.govmdpi.com

Biomolecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. This can help prioritize compounds for synthesis and biological testing. nih.gov

Discovery of Unprecedented Reactivity Patterns and Transformations

The unique electronic interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the naphthalene ring system may give rise to novel reactivity. A systematic exploration of the chemical transformations of this compound could reveal currently unknown reaction pathways.

Areas ripe for investigation include:

Regioselective Functionalization: Investigating how the combined directing effects of the fluoro and methyl groups influence further electrophilic aromatic substitution, metalation, or cross-coupling reactions.

Fluorine-Directed Chemistry: The fluorine atom, despite being a weak coordinator, can sometimes participate in directing organometallic reactions. Research into whether the C-F bond can be used to direct C-H activation at adjacent positions could open new synthetic avenues.

Photochemical and Electrochemical Reactions: The electronic nature of the fluorinated naphthalene core may lead to interesting photochemical or electrochemical behavior. Studies on its stability under irradiation or its redox properties could uncover novel cycloadditions, rearrangements, or polymerization reactions. acs.org

Dearomatization Reactions: Exploring reactions that convert the planar aromatic system into a three-dimensional structure. Such transformations are of growing interest in medicinal chemistry for accessing novel chemical space.

Integration into Emerging Fields of Chemical Science

The unique properties imparted by the fluorine atom make this compound an attractive building block for applications in several cutting-edge areas of chemical science. researchgate.netman.ac.uk

Future research should target its integration into:

Medicinal Chemistry and Chemical Biology: Fluorine is present in approximately 20-25% of all pharmaceuticals, where it is often used to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netchinesechemsoc.org The this compound scaffold could serve as a novel core for developing drug candidates for a range of diseases. researchgate.netnih.govekb.eg

Materials Science: Fluorinated aromatic compounds are widely used in the development of high-performance organic materials. nih.govman.ac.uk Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and hydrophobic coatings, leveraging the stability of the C-F bond and the electronic properties of the naphthalene system. nih.gov

Supramolecular Chemistry: The fluorine atom can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These forces could be harnessed to construct novel supramolecular assemblies, liquid crystals, or functional co-crystals.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. chinesechemsoc.org The this compound core could be a starting point for the design of new herbicides, fungicides, or insecticides.

Table 2: Potential Applications of this compound in Emerging Fields
FieldPotential Role of this compoundKey Properties to Exploit
Medicinal ChemistryCore scaffold for novel therapeutic agents.Metabolic stability, lipophilicity, binding interactions. researchgate.net
Materials ScienceMonomer for fluoropolymers; component in organic electronics.Thermal stability, hydrophobicity, electronic properties. nih.gov
Supramolecular ChemistryBuilding block for self-assembling systems.Halogen bonding capability, defined molecular shape.
AgrochemicalsScaffold for new pesticides or herbicides.Enhanced biological activity and environmental persistence. chinesechemsoc.org

Development of Ultrasensitive Analytical Methods for Research Applications

As research into this compound and its derivatives progresses, the need for robust and highly sensitive analytical methods for their detection and quantification will become critical. This is especially important for applications in environmental science, metabolomics, and quality control.

Future directions in analytical method development include:

Chromatography-Mass Spectrometry: Developing optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods will be essential for quantifying trace levels of the compound and its metabolites or degradation products in complex matrices like biological fluids or environmental samples. tudelft.nl

19F NMR Spectroscopy: While a standard technique, future work could focus on using advanced 19F NMR methods for in situ reaction monitoring or for studying interactions with biological macromolecules. Due to the high sensitivity of the 19F nucleus and the wide chemical shift range, it is a powerful tool for studying fluorinated molecules. nih.gov

Fluorine-Specific Elemental Analysis: Techniques such as combustion ion chromatography (CIC) or inductively coupled plasma mass spectrometry (ICP-MS) capable of detecting fluorine as an element could be adapted for the total organofluorine analysis in samples containing this compound, providing a complementary method to molecular-specific techniques. tudelft.nlperkinelmer.com

Fluorescent Probes: Should derivatives of this compound prove to be fluorescent, research could focus on developing them as sensitive probes for detecting specific analytes or for use in cellular imaging. The properties of naphthalene-based fluorophores are highly dependent on their substitution patterns. researchgate.net

Conclusion

Summary of Key Academic Contributions to 3-Fluoro-1-methylnaphthalene Research

Research on this compound has primarily been centered on its synthesis and spectroscopic characterization. Early academic work focused on developing reliable methods for introducing a fluorine atom at a specific position on the naphthalene (B1677914) ring system, which is often a challenge in organic synthesis. Key contributions have come from studies exploring diazotization-fluorination reactions of the corresponding aminonaphthalene precursors. These methods, while established, require careful control of reaction conditions to avoid the formation of unwanted isomers.

More recent academic endeavors have utilized advanced analytical techniques to precisely characterize the structure and properties of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, 13C NMR, and 19F NMR, has been instrumental in confirming the regiochemistry of the fluorine and methyl substituents. These spectroscopic studies provide a foundational dataset for the identification of this compound and its derivatives in more complex chemical matrices. While not as extensively studied as some other fluorinated polycyclic aromatic hydrocarbons (PAHs), the existing body of research provides a solid framework for its use as a chemical intermediate and as a standard for analytical and environmental studies.

Broader Implications for Fluorinated Aromatic Chemistry and Synthesis

The study of this compound contributes to the broader field of fluorinated aromatic chemistry, which has significant implications for materials science and medicinal chemistry. The introduction of fluorine into an aromatic system can dramatically alter its electronic properties, lipophilicity, and metabolic stability. In the context of materials science, fluorinated PAHs are explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique photophysical and electrochemical properties.

In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. Fluorine's high electronegativity can influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the bioavailability of a drug. The synthetic methods developed for this compound and related compounds are, therefore, of great interest to chemists working on the design and synthesis of novel therapeutic agents.

Persistent Challenges and Promising Avenues for Future Investigations

Despite the progress made, several challenges persist in the chemistry of this compound and its isomers. One of the primary hurdles is the development of more efficient and regioselective synthesis methods. Current approaches can suffer from low yields and the formation of difficult-to-separate isomeric mixtures. The development of novel catalytic methods for the direct C-H fluorination of 1-methylnaphthalene (B46632) would represent a significant advancement, offering a more atom-economical and environmentally benign route to this compound.

Q & A

Q. What are the standard methodologies for assessing the toxicity of 3-Fluoro-1-methylnaphthalene in animal models?

Toxicity studies typically follow systematic review frameworks that prioritize inhalation, oral, or dermal exposure routes in laboratory mammals (e.g., rodents). Key endpoints include respiratory, hepatic, and renal effects, with body weight changes as a primary systemic indicator. Studies must adhere to inclusion criteria such as controlled dosing, species-specific outcomes, and rigorous exposure characterization (e.g., randomization and blinding protocols). Data extraction focuses on dose-response relationships, histopathology, and biochemical markers .

Q. Which systemic effects are prioritized in toxicity studies of fluorinated naphthalene derivatives?

Priority systemic effects are defined by standardized toxicological profiles and include:

  • Respiratory effects : Airway inflammation and oxidative stress markers.
  • Hepatic/Renal effects : ALT/AST enzyme levels, glomerular filtration rates.
  • Hematological effects : Hemoglobin counts and leukocyte differentials.
    These outcomes are selected based on their relevance to human health risks and consistency across species (Table B-1 in ) .

Q. How is environmental exposure to this compound monitored in field studies?

Environmental monitoring involves sampling air, water, and soil matrices using gas chromatography-mass spectrometry (GC-MS). Biomonitoring in occupationally exposed populations measures urinary metabolites (e.g., hydroxylated derivatives) as biomarkers. Data interpretation requires normalization to background levels of naphthalene analogs and validation against controlled exposure studies .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data across different studies on this compound?

Contradictions arise from variability in experimental design (e.g., dosing regimens, species selection) or detection bias. To resolve conflicts:

  • Perform meta-analyses to quantify heterogeneity using tools like I² statistics.
  • Apply risk of bias (RoB) assessments (Table C-7 in ) to prioritize high-confidence studies.
  • Validate findings through in vitro mechanistic studies (e.g., CYP450 enzyme inhibition assays) .

Q. What criteria are used to evaluate the risk of bias in experimental animal studies involving this compound?

The RoB assessment evaluates:

  • Exposure characterization : Accuracy of dose quantification and route administration.
  • Allocation concealment : Randomization of treatment groups.
  • Blinding : Whether researchers were masked to study groups.
  • Data completeness : Attrition rates and exclusion justification.
    Studies are tiered as "High," "Moderate," or "Low" confidence based on these criteria () .

Q. What are the critical data gaps in understanding the chronic health effects of this compound exposure?

Identified gaps include:

  • Chronic toxicity data : Limited long-term (>2 years) carcinogenicity studies in mammals.
  • Mechanistic insights : Role of fluorine substitution in metabolic activation pathways.
  • Susceptible populations : Effects on genetically vulnerable subgroups (e.g., GST-deficient models).
    ATSDR prioritizes research addressing these gaps through controlled multi-generational studies and omics-based biomarker discovery () .

Methodological Tables

Q. Table 1. Key Inclusion Criteria for Health Effects Studies (Adapted from Table B-1)

Category Criteria
Species Humans, rodents (rats/mice), non-human primates.
Exposure Routes Inhalation, oral, dermal.
Health Outcomes Mortality, respiratory dysfunction, hepatic/renal pathology, genotoxicity.

Q. Table 2. Risk of Bias Tiers for Animal Studies ()

Tier Criteria Met
High Confidence 4/4 key RoB questions answered affirmatively.
Moderate Confidence 3/4 key RoB questions answered affirmatively.
Low Confidence ≤2/4 key RoB questions answered affirmatively.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.